N,N-Diacetyl Des-4-fluorobenzyl Mosapride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

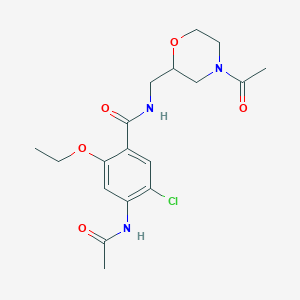

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSVQOSYYSRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434736 | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-32-3 | |

| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride

Abstract

The rigorous identification and characterization of pharmaceutical impurities and metabolites are fundamental to ensuring drug safety and quality. This guide provides an in-depth, multi-faceted analytical strategy for the complete structure elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a potential process-related impurity or metabolite of the gastroprokinetic agent, Mosapride. By integrating data from high-resolution mass spectrometry (HRMS), advanced nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy, we present a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the strategic selection of each analytical technique to achieve unambiguous structural confirmation.

Introduction: The Rationale for Impurity Profiling

Mosapride is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1][2] Its primary metabolite is Des-4-fluorobenzyl Mosapride (M1), formed by N-debenzylation.[3][4] During synthesis or upon degradation, further modifications can occur, leading to various related substances. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, typically starting at 0.05% to 0.1%.[5][6][7][8][9]

The target molecule, This compound , represents a plausible derivative where the primary aromatic amine and the secondary piperidine amine of the M1 metabolite have undergone acetylation. Confirming the precise structure, including the exact sites of acetylation, is critical for understanding its toxicological potential and controlling its presence in the final drug product.[10][11]

Hypothesized Structure and Elucidation Strategy

The logical starting point is the structure of the known primary metabolite, Des-4-fluorobenzyl Mosapride.[12][13] Acetylation is hypothesized to occur at the two available nitrogen atoms: the primary aromatic amine (N-Ar) and the secondary amine within the morpholine ring (N-morpholine), leading to the proposed structure in Figure 1.

Figure 1: Hypothesized Structure of this compound

Our analytical strategy is a synergistic, multi-technique approach designed for orthogonal validation. Each technique provides a unique piece of the structural puzzle, and together, they build an irrefutable case for the final structure.

Caption: A logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

3.1. Rationale and Expected Results The first step is to determine the elemental composition. High-resolution mass spectrometry, particularly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements (< 5 ppm error), allowing for the confident determination of the molecular formula.[14][15]

For the proposed structure (C18H24ClN3O5), the expected monoisotopic mass can be calculated. Tandem MS (MS/MS) experiments are then used to fragment the molecule. The resulting fragmentation pattern provides crucial clues about the molecule's substructures, such as the loss of acetyl groups (CH2=C=O, 42.01 Da), which would strongly support the diacetylation hypothesis.[16][17]

Table 1: Predicted HRMS Data for C18H24ClN3O5

| Ion Species | Calculated m/z | Key MS/MS Fragments | Calculated Fragment m/z |

|---|---|---|---|

| [M+H]+ | 398.1477 | [M+H - CH2CO]+ | 356.1371 |

| [M+H - 2(CH2CO)]+ | 314.1266 |

| [M+Na]+ | 420.1297 | | |

3.2. Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve 100-200 µg of the isolated impurity in 1 mL of methanol or acetonitrile.

-

Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This separates the impurity from any residual matrix components.[18]

-

Mass Spectrometry:

-

Instrument: ESI-QTOF Mass Spectrometer.

-

Mode: Positive Ion Mode.

-

Scan Range: m/z 100-800.

-

Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal.

-

MS/MS: Perform targeted MS/MS on the precursor ion ([M+H]+) using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[19]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale and Expected Results FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[20][21] For our target compound, the key transformations from its precursor (Des-4-fluorobenzyl Mosapride) are the conversion of a primary and a secondary amine into two amide functionalities. This will result in the appearance of strong new absorption bands corresponding to amide C=O stretching.[22][23]

Table 2: Key Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Amide (Ar-NH-CO) | N-H Stretch | ~3300-3200 | Confirms presence of secondary amide |

| Amide C=O | Carbonyl Stretch | ~1680-1640 (Amide I) | Crucial evidence for acetylation |

| Aromatic C=C | Ring Stretch | ~1600, ~1500 | Confirms aromatic ring presence |

| Ether (C-O-C) | C-O Stretch | ~1250-1050 | Confirms ethoxy and morpholine ether groups |

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid impurity directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: Perform a background scan (air) before the sample scan. The instrument software will automatically generate the absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful tool for the unambiguous elucidation of small molecule structures, providing detailed information about the carbon-hydrogen framework and atom-to-atom connectivity.[24][25][26] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.[27]

5.1. Rationale and Expected Results

-

¹H NMR: Will show distinct signals for all protons. Key indicators of diacetylation will be two new sharp singlets in the ~2.0-2.2 ppm region, corresponding to the two acetyl methyl groups. The proton on the aromatic amine will shift downfield significantly.

-

¹³C NMR: Will reveal all unique carbon atoms. Two new signals around ~168-172 ppm will confirm the presence of two amide carbonyl carbons. Signals for carbons adjacent to the newly acetylated nitrogens will also show a predictable shift.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to map out the spin systems, such as the ethyl group and the protons on the morpholine ring.[28]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation). This allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, proton signals.[29][30]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for confirming the sites of acetylation. It reveals correlations between protons and carbons over 2-4 bonds. The key correlations to look for are from the acetyl methyl protons to the acetyl carbonyl carbons, and most importantly, from protons adjacent to the nitrogens to these same carbonyl carbons. These long-range correlations bridge the molecular fragments and lock down the structure.[31][32]

Caption: Key HMBC correlations confirming acetylation sites.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆, δ ppm)

| Position | Predicted ¹H Shift (Multiplicity, J) | Predicted ¹³C Shift | Key HMBC Correlations from H |

|---|---|---|---|

| Acetyl CH₃ (Ar) | ~2.2 (s, 3H) | ~24 | Acetyl C=O (~170) |

| Acetyl C=O (Ar) | - | ~170 | - |

| Acetyl CH₃ (Morph) | ~2.1 (s, 3H) | ~23 | Acetyl C=O (~171) |

| Acetyl C=O (Morph) | - | ~171 | - |

| Aromatic H₃ | ~7.8 (s, 1H) | ~128 | C₅, C₁, C=O (Amide) |

| Aromatic H₆ | ~7.5 (s, 1H) | ~115 | C₄, C₂, C-ethoxy |

| Ethoxy CH₂ | ~4.1 (q, 7.0 Hz, 2H) | ~65 | Aromatic C₂, Ethoxy CH₃ |

| Ethoxy CH₃ | ~1.4 (t, 7.0 Hz, 3H) | ~15 | Ethoxy CH₂ |

| Morpholine Protons | ~2.5-4.0 (m) | ~45-70 | Acetyl C=O (~171) from adjacent CH₂ |

5.2. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

Instrument: 500 MHz (or higher) NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.[25]

-

Experiments:

-

¹H: Standard proton experiment.

-

¹³C: Proton-decoupled carbon experiment (e.g., using the APT or DEPTq pulse sequence to determine CH, CH₂, and CH₃ multiplicities).

-

COSY: Standard gradient-selected COSY (gCOSY).

-

HSQC: Gradient-selected, sensitivity-enhanced HSQC.

-

HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz.[29]

-

-

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.

Data Synthesis and Conclusion

-

HRMS provides the molecular formula C18H24ClN3O5. MS/MS confirms the presence of two labile acetyl groups.

-

FTIR confirms the conversion of amines to amides via the appearance of strong C=O stretching bands.

-

NMR provides the complete picture:

-

¹H and ¹³C NMR show the correct number of protons and carbons, including two acetyl methyls and two amide carbonyls.

-

COSY and HSQC experiments allow for the complete assignment of the protonated carbon skeleton.

-

Crucially, HMBC spectra show unambiguous correlations from protons on the aromatic ring and the morpholine ring to their respective adjacent acetyl carbonyl carbons.

-

This collective, self-validating evidence leads to the unequivocal confirmation of the structure as 4-acetylamino-5-chloro-2-ethoxy-N-[(4-acetylmorpholin-2-yl)methyl]benzamide . This rigorous, evidence-based approach is essential for meeting the stringent requirements of regulatory bodies and ensuring the safety and quality of pharmaceutical products.[33]

References

-

SGS INSTITUT FRESENIUS. (n.d.). Structural elucidation of unknown impurities. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

-

Veeprho. (n.d.). Structural Elucidation of Unknown Impurity. Retrieved from [Link]

-

Li, Y., & Liu, D. (2010). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 844-851. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

-

Patsnap. (2024). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]

-

Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Mosapride Citrate Hydrate?. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry in impurity profiling. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

-

Pierce, B. J., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711–9718. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119584, Mosapride. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Neumann, J., et al. (2022). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(5), 535-547. Retrieved from [Link]

-

YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

-

Wikipedia. (n.d.). Mosapride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

ResearchGate. (n.d.). Mosapride: In Gastrointestinal Disorders. Retrieved from [Link]

-

ACS Central Science. (2022). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DES-4-FLUOROBENZYL MOSAPRIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). A Structural formulae of serotonin, des-fluorobenzyl-mosapride and.... Retrieved from [Link]

-

Huicheng Bio-tech. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Mosapride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. jpionline.org [jpionline.org]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. youtube.com [youtube.com]

- 10. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 11. veeprho.com [veeprho.com]

- 12. GSRS [gsrs.ncats.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. innovationaljournals.com [innovationaljournals.com]

- 18. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 21. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 22. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. azooptics.com [azooptics.com]

- 24. jchps.com [jchps.com]

- 25. hyphadiscovery.com [hyphadiscovery.com]

- 26. Small molecule-NMR | University of Gothenburg [gu.se]

- 27. youtube.com [youtube.com]

- 28. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 29. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 30. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 31. creative-biostructure.com [creative-biostructure.com]

- 32. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 33. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to N,N-Diacetyl Des-4-fluorobenzyl Mosapride

CAS Number: 170799-32-3

This guide provides a comprehensive technical overview of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a key derivative in the study of the prokinetic agent Mosapride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, offering field-proven insights into its role in pharmaceutical research.

Introduction: The Significance of a Protected Metabolite

Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility.[1] Its metabolism in the body leads to various derivatives, with Des-4-fluorobenzyl Mosapride being a primary metabolite.[2][3] this compound is a chemically modified version of this metabolite, where both the primary amine on the morpholine ring and the aromatic amine have been acetylated. This "protection" of the amine groups with acetyl moieties serves a crucial purpose in research and development. It allows for more controlled studies of Mosapride's metabolic pathways and can serve as a stable reference compound or a synthetic intermediate for accessing other complex metabolites.

The IUPAC name for this compound is 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide.[4][5] Its molecular formula is C18H24ClN3O5, with a corresponding molecular weight of 397.85 g/mol .[4][6]

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 170799-32-3 | [4][6][7] |

| Molecular Formula | C18H24ClN3O5 | [4][6] |

| Molecular Weight | 397.85 g/mol | [4][6] |

| IUPAC Name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | [4][5] |

| Appearance | Typically a solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO | Inferred from structure |

| Storage Temperature | -20°C | [4][5] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound originates from its precursor, Des-4-fluorobenzyl Mosapride. The following is a logical and detailed protocol for its preparation, based on standard chemical transformations.

Rationale for the Synthetic Strategy

The core of the synthesis is the acetylation of the two amine functionalities in Des-4-fluorobenzyl Mosapride. Acetic anhydride is a common and effective acetylating agent for both primary and secondary amines. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. A polar aprotic solvent like dichloromethane or acetonitrile is suitable for this transformation.

Experimental Protocol: Step-by-Step Synthesis

-

Preparation of the Reaction Mixture: In a clean, dry round-bottom flask, dissolve Des-4-fluorobenzyl Mosapride (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (2.2 equivalents), to the solution and stir at room temperature.

-

Acetylation: Slowly add acetic anhydride (2.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical testing is paramount to confirm the structure and purity of the synthesized compound. The following techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets corresponding to the two acetyl groups. Other characteristic signals would include those for the ethoxy group, the aromatic protons, and the protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum should display two carbonyl signals from the acetyl groups, in addition to the signals corresponding to the aromatic and aliphatic carbons of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The expected [M+H]⁺ ion for C18H24ClN3O5 would be approximately 398.1483. Tandem MS (MS/MS) can provide structural information through fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid) should be employed.

Visualization of the Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound serves several important functions in the field of pharmaceutical sciences:

-

Reference Standard: It can be used as a well-characterized reference standard for the identification and quantification of its corresponding unprotected metabolite in various biological matrices during pharmacokinetic and drug metabolism studies.

-

Intermediate for Metabolite Synthesis: The acetyl groups can act as protecting groups, allowing for selective chemical modifications at other positions of the molecule. Subsequent deprotection would yield other desired metabolites.

-

Tool for Understanding Metabolic Pathways: By comparing the pharmacological activity and metabolic fate of the protected versus the unprotected metabolite, researchers can gain insights into the structure-activity relationships and the role of specific functional groups in the metabolism of Mosapride.

Conclusion

This compound, with the CAS number 170799-32-3, is more than just a chemical entity; it is a vital tool for advancing our understanding of the pharmacokinetics and metabolism of Mosapride. This guide has provided a detailed overview of its synthesis, characterization, and applications, underscoring its importance in drug development. The methodologies and insights presented herein are intended to empower researchers to utilize this compound effectively in their scientific endeavors.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]

-

Daicel Pharma Standards. Mosapride Impurities Manufacturers & Suppliers. [Link]

-

Pharmaffiliates. Mosapride-impurities. [Link]

-

FDA Verification Portal. Mosapride Citrate. [Link]

-

Kato, S., et al. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. [Link]

-

Axios Research. Mosapride Impurity 10. [Link]

-

Morie, T., et al. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). [Link]

-

Veeprho. Mosapride citrate Impurities and Related Compound. [Link]

- Google Patents.

- Google Patents.

-

Lahm, G. P., et al. Synthesis of insecticidal fluorinated anthranilic diamides. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. WO2004066913A2 - Solid mosapride preparation - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling a Process-Related Impurity: A Technical Guide to N,N-Diacetyl Des-4-fluorobenzyl Mosapride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of N,N-Diacetyl Des-4-fluorobenzyl Mosapride, a potential process-related impurity in the synthesis of the gastroprokinetic agent, mosapride. This document delves into the chemical identity, probable formation pathways, analytical strategies for detection and quantification, and the overarching principles for its control, all within the framework of pharmaceutical quality and regulatory compliance.

Introduction: The Critical Role of Impurity Profiling in Drug Safety

Mosapride, a selective 5-HT4 receptor agonist, is a widely used therapeutic agent for various gastrointestinal disorders.[1] As with any pharmaceutical active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and therapeutic efficacy. The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Understanding the impurity profile of an API is a critical aspect of drug development and manufacturing.

This guide focuses on a specific, potential impurity: this compound. While its direct pharmacological and toxicological data are not extensively published, its chemical structure, derived from a known major metabolite of mosapride, necessitates a thorough scientific evaluation.

Chemical Profile and Structural Elucidation

Chemical Name: 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxy-benzamide

Synonym: this compound

CAS Number: 170799-32-3

The structure of this impurity is characterized by the acetylation of two key nitrogen atoms of the "Des-4-fluorobenzyl Mosapride" moiety. The "Des-4-fluorobenzyl" portion indicates the absence of the 4-fluorobenzyl group, a primary metabolic transformation of mosapride. The "N,N-Diacetyl" prefix specifies the addition of two acetyl groups: one to the primary aromatic amine at the 4-position of the benzamide ring, and the second to the secondary amine within the morpholine ring.

Caption: Structure of this compound.

Probable Formation Pathways: A Process-Related Impurity

The presence of acetyl groups strongly suggests that this compound is a process-related impurity, likely arising from the synthetic route of mosapride. Several patented synthesis methods for mosapride utilize an acetyl protecting group for the 4-amino functionality of the 2-ethoxy-5-chlorobenzoic acid intermediate.[3][4]

Plausible Formation Scenarios:

-

Incomplete Deprotection: If the acetyl group used to protect the 4-amino group during the synthesis is not completely removed in the final deprotection step, it can lead to the formation of N-acetylated impurities.

-

Side Reaction with Acetylating Agents: Some synthetic routes for the morpholine intermediate of mosapride may involve the use of reagents like acetic anhydride.[3][4] If residual amounts of these acetylating agents are present during the coupling reaction with the benzamide moiety, they could react with the amino groups of "Des-4-fluorobenzyl Mosapride" (which could be a precursor or a co-impurity) to form the diacetylated compound.

Sources

- 1. Mosapride - Wikipedia [en.wikipedia.org]

- 2. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

- 4. CN1226295C - Synthesis of Important intermediate for mosapride citrate - Google Patents [patents.google.com]

An In-Depth Technical Guide for the Characterization of Mosapride Related Compounds

Introduction: Beyond the Active Moiety

Mosapride, a selective 5-HT4 receptor agonist, is a widely utilized gastroprokinetic agent that enhances gastrointestinal motility by facilitating acetylcholine release in the enteric nervous system.[1][2] Its efficacy and safety are paramount, but the story of a drug product does not end with the active pharmaceutical ingredient (API). A comprehensive understanding and rigorous control of all related compounds—impurities, degradation products, and metabolites—are critical for ensuring patient safety, maintaining product stability, and meeting stringent regulatory requirements.[3][4]

This guide provides a holistic framework for the . We will move beyond simple procedural lists to explore the causality behind their formation, the strategic selection of analytical techniques, and the interpretation of data within a regulatory context. This document is designed for drug development professionals who require not just a method, but a robust, scientifically-grounded strategy.

Part 1: The Origin and Classification of Mosapride Related Compounds

Understanding the genesis of a related compound is the first step in its control. Mosapride related substances can be logically categorized into three primary groups, each with distinct origins and implications for drug development.

-

Synthesis-Related Impurities: These compounds arise during the manufacturing process of the mosapride drug substance.[1][5] They can be unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts. For instance, common mosapride impurities available as reference standards include 3,5-Dichloro Mosapride and Des-chloro-Mosapride, suggesting potential side reactions during the chlorination steps of the benzamide ring synthesis.[1] Controlling these requires a deep understanding of the synthetic route and robust process optimization.[2]

-

Degradation Products: These compounds form during storage or upon exposure to stress conditions such as acid, base, oxidation, light, or heat.[1][6] Forced degradation studies are intentionally performed to predict the stability of mosapride and identify the likely degradation pathways.[6] For mosapride, studies have investigated its degradation under various stress conditions, particularly acid-induced degradation, to develop stability-indicating analytical methods.[6]

-

Metabolites: After administration, mosapride is metabolized in the body, primarily in the liver by CYP3A4 enzymes, into various other compounds.[7] Characterizing these metabolites is crucial for understanding the drug's pharmacokinetic profile, efficacy, and potential for adverse effects.[8] The principal metabolite of mosapride is the des-p-fluorobenzyl compound (often referred to as M1), which itself has pharmacological activity.[7][9] Other identified metabolic pathways include N-oxidation and morpholine ring cleavage.[8]

Caption: Logical relationship between the origins and types of mosapride related compounds.

Part 2: Regulatory Framework: The Imperative for Characterization

The characterization of impurities is not merely an academic exercise; it is a strict regulatory requirement. Global bodies like the International Council for Harmonisation (ICH) have established clear guidelines to ensure drug safety.[10][11] The ICH Q3A(R2) and Q3B(R2) guidelines are the cornerstones of this framework, defining thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[11]

Causality Behind Thresholds: These thresholds are based on the maximum daily dose of the drug and are designed to limit patient exposure to potentially harmful, uncharacterized substances. Any impurity exceeding the identification threshold must be structurally elucidated. If it exceeds the qualification threshold, its biological safety must be established through toxicological studies or robust scientific justification.[10]

| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Implication |

| Reporting | ≥ 0.05% | The level at which an impurity must be reported in regulatory filings. Ensures transparency and tracking of all significant related substances.[10] |

| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | The level at which structural characterization is mandatory. Prevents patient exposure to unknown chemical entities.[4][5] |

| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | The level at which the impurity must be assessed for biological safety. This is the highest bar, requiring toxicological data to justify the proposed specification limit.[10] |

| Table 1: Summary of ICH Impurity Thresholds for Drug Substances (≤ 2 g/day dose). |

Part 3: The Analytical Workflow: A Strategy for Identification and Elucidation

A multi-step, orthogonal analytical approach is essential for the robust . The strategy begins with detection and separation, moves to tentative identification, and concludes with definitive structural confirmation.

Caption: A typical experimental workflow for impurity identification and characterization.

Step 1: Separation and Quantification with HPLC

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase (RP) mode, is the foundational technique for impurity profiling.[12][13] Its purpose is to separate the main mosapride peak from all related compounds, allowing for their accurate quantification.

Expertise in Method Development: The choice of chromatographic conditions is critical. A C18 column is typically effective for a molecule like mosapride.[12] The mobile phase often consists of an organic solvent (like acetonitrile) and an aqueous buffer (like phosphate or acetate).[12][14] The buffer's pH is a key parameter; for mosapride, a slightly acidic pH (e.g., pH 3.0) is often used to ensure the molecule is in a consistent, protonated state, leading to sharp, symmetrical peaks.[12] A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral data, which can help determine if a peak is pure or contains co-eluting components.

Protocol: Stability-Indicating RP-HPLC Method

-

Chromatographic System: HPLC with a PDA detector.

-

Column: Waters Symmetry C18 (or equivalent), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Acetonitrile and 0.024 M orthophosphoric acid (28:72, v/v), with the pH adjusted to 3.0 using triethylamine.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 276 nm.[12]

-

Column Temperature: Ambient or controlled at 40°C.[14]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Accurately weigh and dissolve the mosapride sample in a suitable diluent (e.g., mobile phase) to a final concentration of approximately 0.5-1.0 mg/mL.

-

Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

-

System Suitability: Verify parameters such as theoretical plates, tailing factor, and reproducibility to ensure the method is performing correctly before analyzing samples.

Step 2: Identification with Mass Spectrometry (LC-MS/MS)

When an unknown impurity is detected above the identification threshold, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the next logical step.[15] This technique provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), yields crucial clues about its chemical structure.[3][13]

Causality in Fragmentation: In the mass spectrometer, the molecule (precursor ion) is fragmented into smaller pieces (product ions). The pattern of fragmentation is not random; it is dictated by the molecule's structure. For example, the cleavage of the bond between the morpholinyl methyl group and the benzamide nitrogen is a likely fragmentation pathway for mosapride. By analyzing these fragments, a skilled scientist can piece together the structure of the unknown impurity. This was successfully used to identify a polar impurity of mosapride as 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide.[15][16]

Step 3: Definitive Structure Elucidation

While LC-MS/MS provides a tentative identification, definitive proof of structure for a novel impurity often requires Nuclear Magnetic Resonance (NMR) spectroscopy and confirmation via a reference standard.[1][13]

-

NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) allow for the unambiguous assignment of the complete chemical structure.

-

Reference Standard Synthesis: The ultimate confirmation involves synthesizing the proposed impurity structure via an unambiguous chemical route.[15] The synthesized compound is then co-injected with the sample into the HPLC system. If the retention time and mass spectrum of the synthesized standard perfectly match those of the unknown impurity, its identity is confirmed. Many known mosapride impurities are commercially available, simplifying this process.[1][17][18]

Part 4: Characterizing Metabolites

The characterization of metabolites follows a similar analytical workflow but is performed on biological matrices (plasma, urine, feces, bile) rather than the drug substance itself.[8] The primary goal is to understand the metabolic fate of the drug.

Metabolic Pathway of Mosapride: Studies in rats and humans have elucidated the primary metabolic pathways for mosapride.[7][8] The main routes are:

-

Dealkylation: Cleavage of the p-fluorobenzyl group to form the major metabolite, des-p-fluorobenzyl mosapride (M1).[7]

-

N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring to form Mosapride N-oxide.[8]

-

Ring Cleavage: Opening of the morpholine ring.[8]

-

Hydroxylation: Addition of a hydroxyl group to the benzene ring.[7]

-

Glucuronidation (Phase II): Conjugation with glucuronic acid to increase water solubility for excretion.[8]

Caption: Simplified metabolic pathway of mosapride.

It is noteworthy that some metabolites may be pharmacologically active. Mosapride's main metabolite, M1, has been shown to be a potent 5-HT3 receptor antagonist, a property not prominent in the parent drug, and it contributes to the overall pharmacological profile.[9][19]

| Known Related Compound | Chemical Name | Type | Typical Origin |

| M1 | des-p-fluorobenzyl mosapride | Metabolite | In-vivo dealkylation[7] |

| Mosapride N-Oxide | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide | Metabolite, Degradant | In-vivo N-oxidation, potential oxidative degradation[1][8] |

| Mosapride Citric Amide | N/A | Synthesis Impurity | Reaction of mosapride with citric acid under certain conditions[1][18] |

| 3,5-Dichloro Mosapride | 4-Amino-3,5-dichloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide | Synthesis Impurity | Over-chlorination during synthesis[1] |

| Polar Impurity | 4-amino-5-chloro-2-ethoxy-N-[[(4-benzyl)-2-morphinyl] methyl] benzamide | Synthesis Impurity | Process-related impurity[15][16] |

| Table 2: Examples of Characterized Mosapride Related Compounds. |

Conclusion

The is a multifaceted discipline that integrates synthetic chemistry, analytical science, metabolism, and regulatory affairs. A proactive, science-driven approach to identifying and controlling these compounds is not a choice but a necessity for the development of a safe, effective, and stable drug product. By understanding the origins of these compounds and employing a robust, orthogonal analytical workflow, researchers and drug development professionals can navigate the complex landscape of pharmaceutical impurities with confidence and scientific integrity.

References

-

Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Sun, J., et al. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Request PDF on ResearchGate. Retrieved from [Link]

-

Nageswara Rao, R., et al. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767. Retrieved from [Link]

-

Ravindra Kumar, Y., et al. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-368. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

-

Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

-

Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Application of LC/MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Retrieved from [Link]

-

Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]

-

Ali, A. A., & Sayed, O. M. (n.d.). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. ResearchGate. Retrieved from [Link]

-

Ali, A. A., & Sayed, O. M. (2011). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. PubMed. Retrieved from [Link]

-

Ali, A. A., & Sayed, O. M. (2013). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Pharmaceutical Development and Technology, 18(5). Retrieved from [Link]

-

Yoshida, N., et al. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung, 43(10), 1078-1083. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Retrieved from [Link]

-

FDA Verification Portal. (n.d.). Mosapride Citrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Retrieved from [Link]

- Google Patents. (n.d.). CN111349052B - Synthesis method of mosapride citrate.

-

ResearchGate. (n.d.). Pharmacokinetics of mosapride citrate in patients with gastrectomy. Retrieved from [Link]

-

Axios Research. (n.d.). Mosapride Impurity 10. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Mosapride-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations | Request PDF. Retrieved from [Link]

-

Veeprho. (n.d.). Mosapride Impurities and Related Compound. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. Retrieved from [Link]

-

Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

Sources

- 1. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 6. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. verification.fda.gov.ph [verification.fda.gov.ph]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 11. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotech-spain.com [biotech-spain.com]

- 14. researchgate.net [researchgate.net]

- 15. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Mosapride Impurity 10 | Axios Research [axios-research.com]

- 18. veeprho.com [veeprho.com]

- 19. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. | Semantic Scholar [semanticscholar.org]

Methodological & Application

A Comprehensive Guide to the HPLC-UV/MS Analysis of a Novel Mosapride Derivative

An Application Note for the Analytical Method of N,N-Diacetyl Des-4-fluorobenzyl Mosapride

Abstract

This document provides a detailed analytical methodology for the identification and quantification of this compound, a potential process-related impurity or metabolite of Mosapride. Mosapride is a gastroprokinetic agent, and controlling its impurity profile is critical for ensuring pharmaceutical quality and safety.[1] This application note outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric (MS) detection. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating framework grounded in established scientific principles and regulatory expectations.

Introduction: The Rationale for a Dedicated Analytical Method

Mosapride acts as a selective 5-HT4 receptor agonist to enhance gastrointestinal motility.[2][3] Its primary active metabolite is Des-4-fluorobenzyl Mosapride.[3][4] The subject of this note, "this compound," represents a further derivatization, likely through the acetylation of the primary and secondary amine groups. Such derivatives can arise from synthesis side-reactions or metabolic processes. The stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and control of impurities in drug substances and products.[5][6] Therefore, a specific and sensitive analytical method is paramount for the characterization and routine monitoring of this compound.

This guide provides a comprehensive protocol based on established chromatographic principles for Mosapride and its related substances, ensuring suitability for its intended purpose through a rigorous validation framework.[7][8]

Analyte Profile: this compound

-

Parent Compound: Mosapride (C₂₁H₂₅ClFN₃O₃, MW: 421.9 g/mol )[1]

-

Core Moiety: Des-4-fluorobenzyl Mosapride (C₁₄H₂₀ClN₃O₃, MW: 313.78 g/mol )[4][9]

-

Target Analyte: this compound

-

Predicted Molecular Formula: C₁₈H₂₄ClN₃O₅

-

Predicted Molecular Weight: 397.85 g/mol (Calculated by adding two acetyl groups, C₂H₂O, and removing two hydrogens from the parent amine and morpholine nitrogen).

-

The addition of two acetyl groups increases the lipophilicity of the molecule, which will influence its retention characteristics in reversed-phase chromatography.

Analytical Strategy: RP-HPLC with Dual Detection

A reversed-phase HPLC method is the gold standard for separating polar and non-polar compounds, making it ideal for analyzing Mosapride and its derivatives.

-

Causality of Choice: An RP-HPLC system using a C18 stationary phase provides excellent resolving power for the benzamide and morpholine structures present in the analyte. A gradient elution is proposed to ensure adequate separation of the more polar parent compounds from the less polar diacetylated derivative within a reasonable timeframe.

-

Dual Detection (UV and MS):

-

UV Detection: Serves as a robust and simple method for quantification, leveraging the chromophoric nature of the benzamide ring system.

-

Mass Spectrometry (MS) Detection: Provides definitive identification through mass-to-charge ratio (m/z) and fragmentation patterns, offering unparalleled specificity, which is crucial when dealing with novel or trace-level impurities. An electrospray ionization (ESI) source in positive mode is highly effective for this class of compounds.

-

Detailed Experimental Protocol

Instrumentation and Reagents

| Component | Specification |

| HPLC System | Quaternary pump, autosampler, column thermostat, UV/Vis Diode Array Detector (DAD) |

| Mass Spectrometer | Single Quadrupole or Tandem MS (e.g., QQQ, Q-TOF) with an ESI source |

| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Ultrapure Water |

| Reference Standards | This compound (if available), Mosapride, Des-4-fluorobenzyl Mosapride |

Chromatographic & Spectrometric Conditions

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization efficiency for MS. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from a C18 column. |

| Gradient Elution | See Table 1 below | To ensure separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 35°C | Ensures reproducible retention times and reduces viscosity. |

| Injection Volume | 10 µL | Standard volume for good sensitivity without overloading the column. |

| UV Detection | 276 nm | Wavelength at which Mosapride and related substances show significant absorbance.[7][8] |

| MS Ionization | ESI Positive Mode | Amine groups are readily protonated. |

| MS Scan Range | m/z 100 - 500 | To cover the molecular weights of all expected compounds. |

| Targeted MS/MS | Precursor Ion: m/z 398.15; Product Ions: To be determined experimentally. | For highly selective quantification using Multiple Reaction Monitoring (MRM). |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Methanol and Water (Diluent).

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.

-

Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R1))

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[5][10][11]

Specificity

The ability to assess the analyte unequivocally in the presence of other components.

-

Protocol:

-

Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

-

Analyze solutions of Mosapride and other known related substances to confirm they are well-separated from the analyte peak.

-

Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance. Analyze the stressed samples to ensure the analyte peak is resolved from any degradation products.

-

Linearity

The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Protocol:

-

Prepare at least five concentrations of the analyte across the desired range (e.g., 0.1 to 10 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis.

-

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

The closeness of test results to the true value.

-

Protocol:

-

Prepare a sample matrix (e.g., a solution of the bulk drug) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

-

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

The degree of agreement among individual test results.

-

Protocol:

-

Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

-

-

Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

The lowest amount of analyte that can be reliably quantified and detected, respectively.

-

Protocol:

-

Estimate LOQ and LOD from the linearity study based on the standard deviation of the response and the slope of the calibration curve.

-

Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

-

Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

-

Robustness

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Protocol:

-

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

pH of Mobile Phase A (± 0.2 units)

-

-

Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

-

-

Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Table 2: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOQ | Signal-to-Noise Ratio ≈ 10; Acceptable precision & accuracy. |

| Robustness | System suitability passes under varied conditions. |

Visualizations

Caption: Experimental workflow from sample preparation to final report.

Caption: Logical flow for the validation of the analytical method.

Conclusion

This application note details a specific, robust, and reliable RP-HPLC method for the analysis of this compound. The combination of UV and MS detection provides a comprehensive platform for both quantification and unambiguous identification. The outlined validation protocol, based on ICH guidelines, ensures that the method is fit-for-purpose and generates trustworthy data critical for regulatory submissions and quality assurance in the pharmaceutical industry.

References

-

Babu, J. M., Kumar, Y. R., Sarma, M. S., Seshidhar, B. S., Reddy, S. S., Reddy, G. S., & Vyas, K. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361–368. [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Slideshare. (2018). ICH Q2 Analytical Method Validation. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

-

Satyanarayana, P. V., & Rao, G. N. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759–767. [Link]

-

Ingenta Connect. (n.d.). HPLC determination of related substances in mosapride citrate tablets. [Link]

-

ElectronicsAndBooks. (n.d.). Application of LC /MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ResearchGate. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. [Link]

-

Daicel Pharma Standards. (n.d.). Mosapride Impurities and Synthesis. [Link]

-

Krishnaiah, Y. S. R., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). A High Performance Liquid Chromatographic Assay for Mosapride Citrate in Bulk Drug and Pharmaceutical Formulations. Analytical Sciences, 18(11), 1269-1271. [Link]

-

Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699–702. [Link]

-

Scilit. (2003). Application of LC–MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. [Link]

-

CORE. (n.d.). Development and validation of HPLC and Spectrophotometric methods for selected multi component drugs in their formulations. [Link]

-

Pharmaffiliates. (n.d.). Mosapride-impurities. [Link]

-

Li, K., Jiang, X., Xiong, Z., Qin, F., & Zhao, L. (2015). Simultaneous Determination of Mosapride and Its Active Des-P-Fluorobenzyl and 4'-N-oxide Metabolites in Rat Plasma Using UPLC-MS/MS: An Application for a Pharmacokinetic Study. Talanta, 137, 121–127. [Link]

-

R Discovery. (2015). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rat plasma using UPLC–MS/MS: An application for a pharmacokinetic study. [Link]

-

GSRS. (n.d.). DES-4-FLUOROBENZYL MOSAPRIDE. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Mosapride. [Link]

-

ResearchGate. (n.d.). A Structural formulae of serotonin, des-fluorobenzyl-mosapride and mosapride. [Link]

-

Semantic Scholar. (2018). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study. [Link]

-

MDPI. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. [Link]

-

CDC Stacks. (n.d.). Method Development for the Determination of Diacetyl and Acetoin at a Microwave Popcorn Plant. [Link]

Sources

- 1. Mosapride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Des-4-fluorobenzyl Mosapride | CymitQuimica [cymitquimica.com]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC determination of related substances in mosapride citrate tab...: Ingenta Connect [ingentaconnect.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 11. scribd.com [scribd.com]

A Robust, Stability-Indicating HPLC Method for the Separation and Quantification of Mosapride and Its Process-Related Impurities

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Mosapride and its associated impurities. Mosapride citrate, a potent gastroprokinetic agent, requires stringent quality control to ensure its safety and efficacy.[1][2] The method described herein provides excellent resolution between the active pharmaceutical ingredient (API) and its potential process-related impurities and degradation products. We will delve into the scientific rationale behind the method's development, provide a step-by-step protocol for its implementation, and discuss the validation parameters that ensure its trustworthiness and reliability, in alignment with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Mosapride Purity

Mosapride, chemically known as 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl) morpholin-2-yl] methyl} benzamide, is a selective 5-HT₄ receptor agonist.[3][4] It enhances gastrointestinal motility and is primarily used in the treatment of conditions like chronic gastritis and gastroesophageal reflux disease.[5] As with any pharmaceutical compound, the presence of impurities, which can arise during synthesis or degradation upon storage, is a critical quality attribute that must be carefully controlled.[2]

Regulatory bodies mandate the identification and quantification of any impurity present at levels of 0.1% or higher. Therefore, a highly sensitive and specific analytical method is not merely a procedural requirement but a cornerstone of patient safety. This document provides a field-proven HPLC method designed for this purpose, offering both a practical workflow and an in-depth understanding of the chromatographic principles at play.

Method Development: A Rationale-Driven Approach

The development of a successful separation method is predicated on understanding the physicochemical properties of the target analytes. Mosapride is a moderately polar molecule containing basic nitrogen atoms, which dictates many of the chromatographic choices.

2.1. The Choice of Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the technique of choice for its versatility and efficacy in separating compounds with a range of polarities. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. Mosapride and its likely impurities possess sufficient hydrophobicity to be well-retained and resolved on a C18 column.[6][7]

2.2. Optimizing the Separation: Stationary and Mobile Phase Causality

-

Stationary Phase: An octadecylsilyl (C18) bonded silica column is selected as the foundational component. Its long alkyl chains provide a high degree of hydrophobicity, enabling strong retention of the main analyte and offering a wide selectivity window for separating structurally similar impurities.

-

Mobile Phase Composition: The mobile phase is a carefully balanced mixture of an aqueous buffer and an organic modifier.

-

Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency, which translates to lower backpressure and a more stable baseline. The percentage of acetonitrile is a critical parameter; a higher concentration reduces retention time, while a lower concentration increases it. The selected ratio of 28:72 (Acetonitrile:Aqueous) provides the optimal balance of analysis time and resolution.[6]

-

Aqueous Phase and pH Control: The key to achieving sharp, symmetrical peaks for a basic compound like mosapride lies in controlling the pH of the mobile phase. By adjusting the pH to an acidic level (pH 3.0) with orthophosphoric acid, the secondary and tertiary amine functionalities in the mosapride molecule are fully protonated.[6] This prevents peak tailing that can occur from interactions with residual silanol groups on the stationary phase. The addition of a small amount of triethylamine (TEA) further masks these silanols, ensuring excellent peak shape.[3][6]

-

-

Detection Wavelength: Mosapride contains a benzamide chromophore, which exhibits strong UV absorbance. A review of its UV spectrum shows a maximum absorbance around 276 nm.[6][8] This wavelength provides high sensitivity for both the parent drug and any impurities containing the same chromophore. The use of a Photo Diode Array (PDA) detector is highly recommended as it allows for simultaneous monitoring across a range of wavelengths and can perform peak purity analysis.[6]

Logical Framework for Method Development

The following diagram illustrates the decision-making process and the causal relationships in developing this HPLC method.

Caption: Logic diagram of HPLC method development for mosapride.

Potential Impurities of Mosapride

An effective method must be able to separate the main component from a range of potential impurities. These can include starting materials, by-products of the synthesis, and degradation products.

| Impurity Name | Source |

| des-p-fluorobenzyl mosapride | Metabolite, Degradation Product[9] |

| Mosapride N-Oxide | Oxidative Degradation Product[2][9] |

| Mosapride Citric Amide | Process-Related[2] |

| N-((4-(3-Fluorobenzyl)morpholin-2-yl)methyl)acetamide | Process-Related[10][11] |

| 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | Process-Related[10] |

| 3,5-Dichloro Mosapride | Process-Related[2] |

| Des-chloro-Mosapride | Process-Related[2] |

Detailed Application Protocol

This protocol is designed to be directly implemented in a laboratory setting.

4.1. Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or variable wavelength UV detector.

-

Data System: Chromatography Data Software (CDS) for instrument control, data acquisition, and processing.

-

Column: Waters Symmetry C18, 4.6 x 250 mm, 5 µm (or equivalent L1 packing).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Triethylamine (TEA) (HPLC Grade)

-

Water (Milli-Q or HPLC Grade)

-

-

Standards: Mosapride Citrate Reference Standard, known impurity standards (if available).

4.2. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.024 M Orthophosphoric Acid (28:72, v/v). Adjust pH of aqueous phase to 3.0 with TEA. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 276 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 40 minutes (ensure elution of all impurities) |

4.3. Preparation of Solutions

-

Aqueous Mobile Phase (0.024 M Orthophosphoric Acid, pH 3.0):

-

Add 2.35 g of orthophosphoric acid to a 1000 mL volumetric flask.

-

Add approximately 900 mL of HPLC grade water and mix.

-

Adjust the pH to 3.0 ± 0.05 by adding TEA dropwise while stirring.

-

Make up the volume to 1000 mL with water.

-

Filter through a 0.45 µm membrane filter.

-

-

Mobile Phase:

-

Mix 280 mL of Acetonitrile and 720 mL of the prepared Aqueous Mobile Phase.

-

Degas the mixture by sonication or helium sparging before use.

-

-

Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.

-

Standard Stock Solution (1000 µg/mL of Mosapride):

-

Accurately weigh about 25 mg of Mosapride Citrate Reference Standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

-

Spiked Sample Solution (for validation): Prepare by spiking the sample solution with known amounts of impurity standards to demonstrate separation.

-

Sample Solution (for bulk drug):

-

Accurately weigh about 25 mg of the Mosapride Citrate sample into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

4.4. Experimental Workflow

The following diagram outlines the step-by-step process for analyzing a sample using this method.

Caption: Experimental workflow for HPLC analysis of mosapride.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. This method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by injecting individual impurity standards and by conducting forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation products are resolved from the main mosapride peak.[12]

-

Linearity: Demonstrated by preparing a series of solutions of mosapride and its impurities at different concentrations and showing a linear relationship (correlation coefficient r² > 0.999) between peak area and concentration.[6][7]

-

Accuracy: Assessed by performing recovery studies. A known quantity of impurities is added (spiked) into a sample solution, and the percentage of the impurity recovered is calculated. Acceptance criteria are typically 98-102%.[6][7]

-

Precision:

-

Repeatability: The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate injections of the same sample, with the Relative Standard Deviation (RSD) of the peak areas being the key metric (typically <2%).

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. These are crucial for quantifying trace-level impurities.[6][7]

-